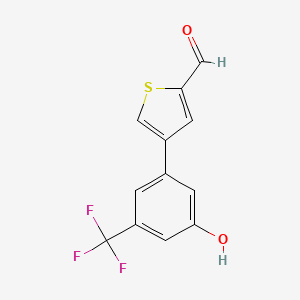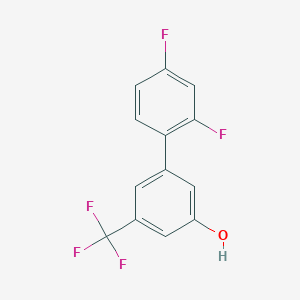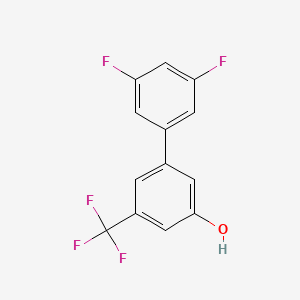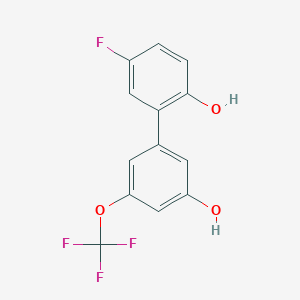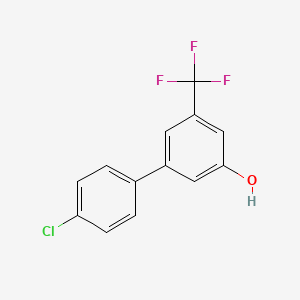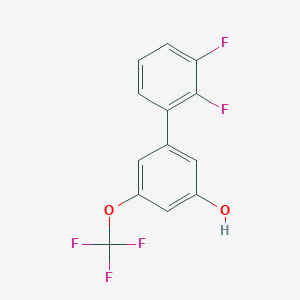
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a synthetic compound with a wide range of applications in scientific research. Due to its unique chemical structure, 5-DFPT-95 is a valuable tool for scientists in various fields, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic syntheses, such as the synthesis of fluorinated compounds, heterocyclic compounds, and polymers. 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of photoreactive compounds, which are used in the study of protein-protein interactions, and in the synthesis of fluorescent probes, which are used in biological imaging.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming complexes with Lewis bases, such as amines, phosphines, and thiols. These complexes can then be used as catalysts for various reactions, such as the Stille coupling reaction. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can act as a proton donor, forming hydrogen bonds with electron-rich molecules, such as alcohols and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been shown to interact with DNA, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is a valuable tool for scientists in a variety of fields. The compound has a wide range of applications in organic synthesis, and it can be used as a catalyst for a variety of reactions. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can interact with proteins and enzymes, leading to changes in their structure and function. However, the compound is toxic and should be handled with care. Additionally, the compound is expensive and can be difficult to obtain.
Direcciones Futuras
The potential future directions for 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals and other compounds with medicinal properties. Additionally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the development of new imaging probes and fluorescent tags for biological imaging. Furthermore, the compound could be used in the development of new catalysts for organic synthesis. Finally, 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% could be used in the study of protein-protein interactions and gene expression.
Métodos De Síntesis
5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Stille coupling reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%. This method involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Grignard reaction is another method for the synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, which involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylmagnesium bromide. The Stille coupling reaction is a palladium-catalyzed reaction that involves the reaction of a 3-trifluoromethylphenol with a 3,4-difluorophenylstannane.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXUEHJSZICMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686580 |
Source


|
| Record name | 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-64-8 |
Source


|
| Record name | 3',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

